(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride (4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18057899
InChI: InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(5-10,4-2-7)11-6-7;/h10H,1-6,9H2;1H
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride

CAS No.:

Cat. No.: VC18057899

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name (4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(5-10,4-2-7)11-6-7;/h10H,1-6,9H2;1H
Standard InChI Key HZNNNZLEJOITEZ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1(CO2)N)CO.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . Its IUPAC name, (4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride, reflects the bicyclic scaffold containing an oxygen atom (oxa), an amino group at position 4, and a hydroxymethyl group at position 1 . The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
CAS Number2361122-53-2
SMILESOCC1(CC2)OCC2(N)CC1.[H]Cl
Purity (Commercial)≥95%

Structural Analysis

The bicyclo[2.2.2]octane system imposes significant steric constraints, stabilizing the molecule’s conformation. X-ray crystallography of analogous compounds (e.g., AM-8722) reveals that the oxabicyclo framework enforces a chair-like geometry, optimizing interactions with biological targets like bacterial DNA gyrase . The amino and hydroxymethyl groups enable hydrogen bonding and derivatization, respectively .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Bicyclic Core Formation: Cyclization of precursor diols or epoxides under acidic or basic conditions generates the oxabicyclo[2.2.2]octane skeleton .

  • Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution, followed by hydroxymethylation using formaldehyde or glycolaldehyde .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

A representative synthesis from AChemBlock (CAS 2361122-53-2) employs a Heck coupling followed by hydrogenation and Boc deprotection, achieving a 95% purity product .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
Vinyl oxabicyclooctaneCore structure precursor
Boc-protected amineAmino group introduction
Hydroxymethyl derivativeFinal functionalization step

Reactivity

The compound participates in reactions typical of amines and alcohols:

  • Acylation: The amino group reacts with acyl chlorides to form amides.

  • Esterification: The hydroxymethyl group forms esters with carboxylic acids .

  • Salt Exchange: The hydrochloride can be converted to other salts (e.g., sulfate) for tailored solubility .

Applications in Research and Industry

Medicinal Chemistry

The compound’s rigid scaffold mimics natural product architectures, making it a promising pharmacophore:

  • Antibacterial Agents: Analogous oxabicyclo compounds (e.g., AM-8722) inhibit bacterial DNA gyrase and topoisomerase IV, showing efficacy against Staphylococcus aureus and Escherichia coli .

  • GPR120 Modulators: Patents disclose oxabicyclo[2.2.2] derivatives as potential treatments for diabetes and metabolic disorders by targeting G-protein-coupled receptors .

Materials Science

The bicyclic framework’s stability is exploited in:

  • Polymer Crosslinkers: Enhances thermal resistance in epoxy resins.

  • Ligand Design: Coordinates transition metals in catalytic systems .

ParameterValueSource
GHS Pictogram⚠️ (Warning)
Precautionary StatementsP280, P305+P351+P338
StorageDry, inert atmosphere, 2–8°C

Recent Advances and Future Directions

Pharmacokinetic Optimization

Studies on AM-8722 highlight challenges in oral bioavailability due to P-glycoprotein efflux . Structural analogs, including (4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride, are being modified with PEGylated linkers to improve absorption .

Sustainable Synthesis

Catalytic metathesis methods (e.g., RRM) are emerging to streamline bicyclic compound production, reducing waste .

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